molecular formula C14H15N3O6 B14536944 Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate CAS No. 62195-18-0

Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate

Cat. No.: B14536944
CAS No.: 62195-18-0
M. Wt: 321.28 g/mol
InChI Key: QTJYNGCNUREVIG-UHFFFAOYSA-N
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Description

Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a nitro group at the 3-position and a diethyl propanedioate moiety at the 2-position.

Properties

CAS No.

62195-18-0

Molecular Formula

C14H15N3O6

Molecular Weight

321.28 g/mol

IUPAC Name

diethyl 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate

InChI

InChI=1S/C14H15N3O6/c1-3-22-13(18)10(14(19)23-4-2)11-12(17(20)21)16-8-6-5-7-9(16)15-11/h5-8,10H,3-4H2,1-2H3

InChI Key

QTJYNGCNUREVIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N2C=CC=CC2=N1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate typically involves multiple steps. One common method starts with the treatment of 2-amino pyridine with 1,3-dichloroacetone to form 2-(chloromethyl)imidazo[1,2-a]pyridine. This intermediate is then nitrated to introduce the nitro group at the 3-position. The resulting compound is coupled with potassium phthalimide, followed by reduction and subsequent reactions to introduce the diethyl propanedioate moiety . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium dithionite for reduction, and various catalysts like copper(I) and palladium(II) for cyclization and substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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